molecular formula C8H18N2 B1587400 N-methyl-2-piperidin-1-ylethanamine CAS No. 41239-39-8

N-methyl-2-piperidin-1-ylethanamine

Cat. No.: B1587400
CAS No.: 41239-39-8
M. Wt: 142.24 g/mol
InChI Key: KCAUHAHOMIRXAN-UHFFFAOYSA-N
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Description

N-methyl-2-piperidin-1-ylethanamine (CAS 41239-39-8) is a nitrogen-containing organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . Its structure features both a piperidine ring and a tertiary amine connected by an ethylene chain, a motif found in biologically active molecules and pharmaceutical intermediates . Compounds containing piperidine and amine functional groups are of significant interest in medicinal chemistry research. For instance, similar structural frameworks have been explored in the development of piperidin-4-amine-linked pyrimidine derivatives evaluated as potent anticancer agents , and in 1,3,5-triazine derivatives investigated as selective Anaplastic Lymphoma Kinase (ALK) inhibitors . This chemical space is rich with potential for discovering new therapeutic candidates. Safety Information: This compound is classified with the signal word "Danger" and poses specific hazards. Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P310 (Immediately call a POISON CENTER or doctor/physician) . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal procedures. Product Note: This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAUHAHOMIRXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390130
Record name N-methyl-2-piperidin-1-ylethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41239-39-8
Record name N-methyl-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(piperidin-1-yl)ethyl]amine
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Significance As a Foundational Molecular Scaffold in Organic Synthesis

The piperidine (B6355638) ring is a highly significant heterocyclic scaffold in medicinal chemistry and organic synthesis, found in numerous natural products and pharmaceutical agents. nih.gov Its saturated, three-dimensional structure provides a distinct advantage over flat aromatic rings by allowing for more specific and complex interactions with biological targets. N-methyl-2-piperidin-1-ylethanamine serves as a valuable starting material, or building block, that incorporates this important piperidine motif.

The compound's structure is bifunctional, possessing two distinct nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine on the ethyl chain. This duality allows for selective chemical transformations. The secondary amine can be readily functionalized through reactions like acylation, alkylation, or sulfonylation without disturbing the piperidine core. Conversely, the piperidine ring itself can be the target of modification, although its tertiary nature makes it less reactive to standard N-H functionalization reactions. This inherent chemical orthogonality makes it a strategic scaffold for constructing more complex molecules, enabling the systematic exploration of chemical space in drug discovery and materials science. For instance, it can be used as an intermediate in the synthesis of more elaborate compounds targeting neurological disorders or as a component in the development of novel heterocyclic systems.

Role in the Design and Development of Ligands for Various Applications

The presence of two nitrogen atoms separated by an ethylene (B1197577) bridge makes N-methyl-2-piperidin-1-ylethanamine an excellent candidate for a bidentate ligand in coordination chemistry. Bidentate ligands can bind to a central metal ion at two points, forming a stable chelate ring. The ethylenediamine (B42938) (-NH-CH₂-CH₂-N<) backbone is a classic chelating motif.

In this compound, the two donor atoms are the secondary nitrogen of the methylamino group and the tertiary nitrogen of the piperidine (B6355638) ring. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen atoms or the piperidine ring. This tunability is crucial for designing metal complexes with specific catalytic, magnetic, or optical properties. The piperidine ring provides steric bulk, which can influence the coordination geometry around the metal center and control access of substrates to the metal's active site in catalytic applications. While specific research on coordination polymers of this compound is not widely documented, the principles are demonstrated in the synthesis of coordination polymers from similar bis-bidentate ligands, which form stable complexes with various transition metal ions like Zn(II), Cu(II), Ni(II), and Co(II). researchgate.net The formation of such complexes is a cornerstone for creating novel materials and catalysts.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Studies of N-Methyl-2-piperidin-1-ylethanamine Derivatization

The derivatization of this compound can proceed through several reaction pathways, primarily involving the nucleophilic character of its nitrogen atoms. The secondary amine is generally more reactive in nucleophilic substitution and addition reactions compared to the sterically hindered tertiary amine within the piperidine (B6355638) ring.

N-Alkylation: The N-methylation of secondary amines is a common transformation. mostwiedzy.plnih.gov In the case of this compound, further alkylation would occur at the secondary nitrogen atom to yield a tertiary amine. The reaction with an alkyl halide, such as methyl iodide, typically follows an SN2 mechanism. The lone pair of electrons on the secondary nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt as an intermediate, which is then deprotonated to yield the tertiary amine product. The use of a base, such as potassium carbonate, can facilitate the reaction by neutralizing the acid formed. researchgate.netnih.gov

Reductive Amination: Another important derivatization is reductive amination, which can introduce a variety of substituents. mdpi.com This two-step process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new tertiary amine. mostwiedzy.pl This method is highly versatile for creating a diverse library of derivatives.

N-Acylation: The secondary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. sigmaaldrich.cnyoutube.com The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) yields the corresponding amide. The tertiary piperidine nitrogen is significantly less reactive towards acylation due to steric hindrance and its reduced nucleophilicity upon protonation.

Investigation of Steric and Electronic Influences on Reaction Pathways and Selectivity

The regioselectivity of derivatization reactions involving this compound is primarily governed by the interplay of steric and electronic effects.

Steric Hindrance: The piperidine ring imposes significant steric bulk around its tertiary nitrogen atom. researchgate.net This steric hindrance makes the tertiary nitrogen less accessible to electrophiles compared to the less encumbered secondary N-methyl group. Consequently, reactions such as alkylation and acylation will preferentially occur at the secondary amine. The chair conformation of the piperidine ring further influences reactivity, with the orientation of the lone pair on the nitrogen (axial vs. equatorial) potentially affecting its availability for reaction. wikipedia.org In N-methylpiperidine, the equatorial conformation is generally preferred. wikipedia.org

Electronic Effects: The nitrogen atoms in this compound are both electron-donating due to their lone pairs. However, the secondary amine is generally considered more nucleophilic than the tertiary amine. This is because alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. In the case of the tertiary piperidine nitrogen, while it is attached to three carbon atoms, the cyclic structure can constrain the geometry and affect the availability of the lone pair. The presence of electron-withdrawing or electron-donating groups on the derivatizing agent can also significantly impact the reaction rate and pathway. For instance, in the N-alkylation of piperidine with substituted benzyl (B1604629) chlorides, electron-withdrawing groups on the benzyl ring can influence the reactivity of the electrophile. chemicalforums.com

The table below summarizes the expected selectivity in the derivatization of this compound based on steric and electronic factors.

Reaction TypePrimary Reactive SiteRationale
N-AlkylationSecondary Amine (N-methyl)Lower steric hindrance, higher nucleophilicity.
N-AcylationSecondary Amine (N-methyl)Less sterically hindered, readily forms stable amide.
Reductive AminationSecondary Amine (N-methyl)Forms iminium ion intermediate more readily.

Kinetic Analysis of this compound Transformations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the derivatization of this compound, a kinetic analysis would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reactants, catalyst).

The rate law can be expressed as: Rate = k[Amine][Alkyl Halide]

Where:

k is the rate constant

[Amine] is the concentration of this compound

[Alkyl Halide] is the concentration of the alkylating agent

The following table presents hypothetical kinetic data for the N-methylation of a secondary amine, illustrating the effect of temperature on the reaction rate constant. This data is representative and serves to demonstrate the principles of a kinetic study.

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
250.05
350.12
450.28
550.65

From such data, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation, providing a deeper understanding of the energy barrier that must be overcome for the reaction to occur. The rate of reaction is also influenced by the solvent, with polar aprotic solvents generally favoring SN2 reactions. chemicalforums.com Kinetic screening using techniques like continuous flow microfluidic devices can be employed to efficiently determine the reaction rates for a series of derivatization reactions. rsc.org

Coordination Chemistry and Ligand Development from N Methyl 2 Piperidin 1 Ylethanamine Scaffolds

Synthesis and Characterization of Metal Complexes Featuring N-Methyl-2-piperidin-1-ylethanamine as a Ligand

The bidentate nature of this compound, with its two nitrogen donor atoms, allows it to form stable chelate rings with a variety of metal ions. The synthesis of such complexes typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Exploration of Diverse Transition Metal Complexation (e.g., Iron(III), Zinc(II), Palladium(II), Copper(II))

The versatility of the this compound ligand is demonstrated by its potential to coordinate with a range of transition metals, each exhibiting unique coordination geometries and electronic properties.

Iron(III) Complexes: The synthesis of iron(III) complexes with this compound can be achieved by reacting the ligand with an iron(III) salt, such as iron(III) chloride, in an appropriate solvent like ethanol (B145695) or methanol (B129727). nih.govrsc.org The resulting complexes are often octahedral, with the ligand coordinating in a bidentate fashion. Depending on the reaction stoichiometry and the presence of other coordinating anions, various complex formulations can be obtained. For instance, a 1:1 molar ratio of ligand to metal salt in the presence of a strong acid might yield a complex of the type [Fe(L)Cl4]-, where L represents the this compound ligand. nih.gov

Zinc(II) Complexes: Zinc(II) readily forms complexes with N-donor ligands. The reaction of this compound with zinc(II) salts like zinc(II) chloride or zinc(II) bromide is expected to yield tetrahedral or trigonal bipyramidal complexes. ajol.inforesearchgate.netacs.org The synthesis is typically carried out in a solvent such as methanol, and the resulting complex can be isolated by filtration or evaporation of the solvent. ajol.info The coordination environment around the Zn(II) center would involve the two nitrogen atoms of the ligand and two halide anions. researchgate.netacs.org

Palladium(II) Complexes: Palladium(II) complexes are of significant interest due to their catalytic activities. The synthesis of a Pd(II) complex with this compound would likely involve the reaction of the ligand with a palladium(II) precursor, such as palladium(II) chloride or a labile palladium(II) acetate (B1210297) complex, in a solvent like THF. nih.govnih.gov These complexes typically adopt a square planar geometry. nih.gov

Copper(II) Complexes: Copper(II) complexes with amine ligands are well-studied. The reaction of this compound with copper(II) salts like copper(II) chloride or copper(II) bromide in a solvent like methanol or ethanol is expected to readily form stable complexes. uniroma1.itresearchgate.netmdpi.comut.ac.ir The resulting complexes are often five- or six-coordinate, with distorted square planar or square pyramidal geometries. nih.govinorgchemres.org The synthesis can be performed at room temperature, and the products can often be precipitated and recrystallized. inorgchemres.org

A summary of potential synthetic approaches is provided in the table below.

Metal IonTypical PrecursorSolventExpected Geometry
Iron(III)FeCl3Ethanol/MethanolOctahedral
Zinc(II)ZnCl2, ZnBr2MethanolTetrahedral/Trigonal Bipyramidal
Palladium(II)PdCl2, Pd(OAc)2THFSquare Planar
Copper(II)CuCl2, CuBr2Methanol/EthanolDistorted Square Planar/Square Pyramidal

Spectroscopic and Structural Characterization of Metal-Ligand Interactions

The coordination of this compound to a metal center induces characteristic changes in spectroscopic signatures, which, along with structural analysis, provide insight into the metal-ligand bonding.

Infrared (IR) Spectroscopy: The coordination of the nitrogen atoms of the ligand to the metal center is expected to cause shifts in the N-H and C-N stretching vibrations in the IR spectrum. The appearance of new bands at lower frequencies can be attributed to the M-N stretching vibrations, confirming the formation of the complex.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For instance, copper(II) complexes are expected to exhibit d-d transition bands in the visible region, the position of which is sensitive to the coordination geometry. ut.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for characterizing diamagnetic complexes, such as those of Zinc(II) and Palladium(II). Upon coordination, the chemical shifts of the protons and carbons near the donor nitrogen atoms of the ligand are expected to shift, providing evidence of complex formation and information about the solution-state structure. ajol.inforsc.org

The table below summarizes the expected characterization data for a hypothetical metal complex of this compound.

TechniqueExpected Observations
IR Spectroscopy Shift in ν(N-H) and ν(C-N) bands; Appearance of new ν(M-N) bands.
UV-Vis Spectroscopy d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
NMR Spectroscopy Shift in proton and carbon signals adjacent to donor nitrogen atoms.
X-ray Crystallography Determination of bond lengths, bond angles, and coordination geometry.

Catalytic Applications of this compound Derived Metal Complexes

Metal complexes derived from chelating amine ligands are widely explored for their catalytic potential in a variety of organic transformations. The electronic and steric properties of the this compound ligand can be tuned to influence the activity and selectivity of the corresponding metal catalysts.

Investigation in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: Palladium(II) complexes bearing N-donor ligands have been extensively studied as catalysts in cross-coupling reactions, such as Suzuki and Heck couplings. It is plausible that a palladium(II) complex of this compound could exhibit catalytic activity in such transformations. Similarly, nickel(II) complexes with amine ligands have shown promise in olefin polymerization. semanticscholar.orgresearchgate.net The this compound ligand could potentially be employed to create nickel catalysts for the production of polyolefins.

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, the metal complexes of this compound could be immobilized on solid supports, such as silica (B1680970) or polymers. This approach would lead to the development of heterogeneous catalysts with enhanced stability and reusability.

Biomimetic Studies and Functional Enzyme Models (e.g., Dioxygenase, Oxidase)

The coordination environment provided by this compound can mimic the active sites of certain metalloenzymes, making its metal complexes suitable for biomimetic studies.

Dioxygenase and Oxidase Models: Iron and copper-containing enzymes play crucial roles in biological oxidation reactions. For instance, indoleamine 2,3-dioxygenase (IDO), an iron-containing enzyme, catalyzes the oxidative cleavage of tryptophan. nih.gov Copper-containing oxidases are also widespread in nature. It is conceivable that iron(III) or copper(II) complexes of this compound could serve as structural and functional models for these enzymes, catalyzing the oxidation of various substrates in the presence of an oxidant like hydrogen peroxide. mdpi.com

Development of Novel Chelating Ligands from the Ethanamine-Piperidine Core

The this compound scaffold provides a versatile starting point for the synthesis of more complex and tailored chelating ligands. By modifying the core structure, ligands with different denticities, steric bulk, and electronic properties can be designed.

One potential strategy involves the functionalization of the secondary amine. For example, reaction with different electrophiles could introduce additional donor groups, transforming the bidentate ligand into a tridentate or tetradentate chelator. This approach allows for the creation of a library of ligands with fine-tuned properties for specific applications in coordination chemistry and catalysis. The synthesis of new chelating ligands often involves multi-step reactions, starting with the protection of reactive functional groups, followed by the introduction of new moieties and subsequent deprotection. rsc.org This synthetic versatility underscores the potential of the ethanamine-piperidine core in the design of novel ligand systems.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-methyl-2-piperidin-1-ylethanamine. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be established.

¹H NMR and ¹³C NMR Spectral Interpretation

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The piperidine (B6355638) ring protons typically appear in the upfield region, while the protons of the ethylamine (B1201723) chain and the N-methyl group will have characteristic chemical shifts influenced by the adjacent nitrogen atoms.

The carbon-13 (¹³C) NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms are indicative of their local electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Piperidine H2', H6' (axial & equatorial)2.30 - 2.50Multiplet-
Piperidine H3', H5' (axial & equatorial)1.50 - 1.65Multiplet-
Piperidine H4' (axial & equatorial)1.40 - 1.55Multiplet-
N-CH₂ (ethyl)2.55 - 2.70Triplet6-7
N-CH₂ (piperidine side)2.40 - 2.55Triplet6-7
N-CH₃2.20 - 2.35Singlet-
N-HVariable (broad)Singlet-

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C2', C6'54 - 56
Piperidine C3', C5'25 - 27
Piperidine C4'23 - 25
N-CH₂ (ethyl)58 - 60
N-CH₂ (piperidine side)48 - 50
N-CH₃35 - 37

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the piperidine ring (H2'/H3', H3'/H4', H4'/H5', H5'/H6') and between the two methylene groups of the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each signal in the HSQC/HMQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the stretching and bending vibrations of its constituent bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H stretch (secondary amine)-NH-
2970 - 2800C-H stretch (aliphatic)-CH₃, -CH₂-
1470 - 1430C-H bend (scissoring)-CH₂-
1350 - 1300C-N stretch (aliphatic amine)C-N
1150 - 1000C-N stretch (aliphatic amine)C-N

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While C-N and N-H bonds are visible in both, the symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. For a non-conjugated system like this compound, the Raman spectrum is expected to be relatively simple, with key signals corroborating the presence of the aliphatic amine and piperidine structures.

Electronic Spectroscopy for Electronic Structure and Conjugation Insights

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. Since this compound is a saturated compound lacking any chromophores such as double bonds or aromatic rings, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions that can occur are high-energy σ → σ* and n → σ* transitions, which typically fall in the far-UV region (below 200 nm). Therefore, a conventional UV-Vis spectrum would likely show only end absorption. This lack of significant absorption in the near-UV and visible regions is a key characteristic of saturated aliphatic amines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of this compound, consisting of saturated aliphatic and heterocyclic amine functionalities, lacks significant chromophores that absorb in the 200-800 nm range.

Saturated amines typically exhibit weak absorption bands in the far-UV region, usually below 220 nm. These absorptions are attributed to n→σ* (non-bonding to sigma antibonding) transitions of the lone-pair electrons on the nitrogen atoms. Consequently, the UV-Vis spectrum of this compound in a standard solvent like ethanol (B145695) is expected to show only end-absorption at the lower wavelength limit of the instrument and no distinct peaks in the conventional UV-Vis range. Studies on similar piperidine-containing compounds confirm that the spectroscopic features are often dominated by other attached chromophoric groups rather than the piperidine ring itself. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₈H₁₈N₂, corresponding to a monoisotopic mass of 142.1470 g/mol . cymitquimica.com

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺•) at m/z 142. The fragmentation is dominated by α-cleavage, the characteristic fragmentation pathway for amines, where the bond adjacent to the nitrogen atom is broken. docbrown.infomiamioh.edu

Key Predicted Fragmentation Pathways:

α-Cleavage at the piperidine ring: This leads to the loss of an ethyl radical, but more significantly, cleavage of the C-C bond within the ring adjacent to the nitrogen. A common fragment for piperidine rings is observed at m/z 84, corresponding to the loss of an ethylene (B1197577) molecule from the parent ring structure. miamioh.edu

α-Cleavage at the ethyl bridge: Cleavage of the C-C bond between the piperidine ring and the ethylamino group is highly probable. This results in the formation of the stable piperidinemethyl cation at m/z 98. This is often the base peak in the spectrum of such compounds.

α-Cleavage at the N-methyl group: Cleavage adjacent to the secondary amine can lead to the formation of a fragment at m/z 44, corresponding to the [CH₂NHCH₃]⁺ ion.

Table 1. Predicted EI-MS Fragmentation Data for this compound
m/z ValueProposed Fragment IonFragmentation Pathway
142[C₈H₁₈N₂]⁺•Molecular Ion (M⁺•)
98[C₆H₁₂N]⁺α-Cleavage at the ethyl bridge, forming the piperidinemethyl cation
84[C₅H₁₀N]⁺Fragmentation of the piperidine ring
44[C₂H₆N]⁺α-Cleavage yielding the methylaminoethylidene cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. It is particularly useful for polar and thermally labile compounds. For this compound, ESI-MS in positive ion mode would produce a prominent ion at m/z 143.1548, corresponding to [C₈H₁₉N₂]⁺. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce and analyze fragmentation. The fragmentation pathways in ESI-MS/MS are often different from EI-MS and are influenced by the location of the charge (proton). nih.gov For this compound, with two basic nitrogen atoms, protonation can occur at either site, leading to different fragmentation patterns upon collision-induced dissociation. Common fragmentation would involve the cleavage of the ethyl chain connecting the two amine functions. Analysis of similar protonated diamines shows characteristic losses and fragment ions that help confirm the structure. nih.gov

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not found in the surveyed literature, data from closely related derivatives provide significant insight into its expected solid-state conformation.

A study of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, which contains the core 2-(piperidin-1-yl)ethyl moiety, reveals key structural features. nih.gov In this related structure, the piperidine ring adopts a stable chair conformation. This conformation minimizes steric strain and is the expected geometry for the piperidine ring in the title compound. The nitrogen atom of the piperidine ring exhibits sp³ hybridization. nih.gov Similarly, structures of other simple piperidine derivatives like 1,2-di(piperidin-1-yl)ethane show a centrosymmetric structure with the piperidine rings in a chair conformation. mdpi.com

Based on these analyses, one can predict the likely structural parameters for this compound.

Table 2. Crystallographic Data for a Related Compound: 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate nih.gov
ParameterValue
Crystal SystemMonoclinic
Piperidine Ring ConformationChair
Piperidine N-atom Hybridizationsp³
Dihedral Angle (Piperidine/Benzene)31.63 (1)°

Note: This data is for a derivative and is presented to infer the likely conformation of the piperidine moiety in this compound.

Thermal Analysis for Investigating Decomposition Pathways and Stability Profiles

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for determining the thermal stability and decomposition behavior of chemical compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about decomposition temperatures, the stability of the compound, and the composition of intermediate and final products.

For this compound, a multi-step decomposition is expected. The initial weight loss may correspond to the cleavage of the weaker bonds, such as the exocyclic C-N or C-C bonds, followed by the decomposition of the more stable piperidine ring at higher temperatures.

Table 3. Predicted TGA Decomposition Stages for this compound (Hypothetical)
Decomposition StageApproximate Temperature Range (°C)Plausible Process
Stage 1150 - 250Initial volatilization and/or cleavage of the N-methyl group or ethyl bridge.
Stage 2250 - 400Major fragmentation of the molecule and breakdown of the piperidine ring.
Stage 3> 400Decomposition of more stable, possibly charred, residue.

Note: This table is a hypothetical representation based on the thermal behavior of similar aliphatic and heterocyclic amines.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of compounds from mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. The development of a robust HPLC method is critical for determining the purity of this compound and for monitoring its presence in various samples.

A typical reversed-phase HPLC (RP-HPLC) method for an aliphatic amine like this compound would likely utilize a C18 column. Since the compound lacks a strong chromophore, direct UV detection would be challenging. Therefore, pre-column or post-column derivatization with a UV-active or fluorescent tag would be necessary for sensitive detection. Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be employed.

Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), the pH of the mobile phase to ensure the analyte is in a suitable ionic state for good peak shape, the column temperature, and the flow rate.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters for Aliphatic Amine Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (after derivatization) or ELSD
Injection Volume 10 µL

Note: This table provides representative HPLC conditions for the analysis of aliphatic amines. Specific parameters for this compound would require experimental optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for the unambiguous identification and quantification of trace-level components.

For this compound, an LC-MS/MS method would typically employ electrospray ionization (ESI) in positive ion mode, as the amine functional groups are readily protonated. The precursor ion would be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion in the mass spectrometer's collision cell would generate a characteristic fragmentation pattern.

The fragmentation of N-methylpiperidine, a structurally related compound, shows a characteristic loss of a methyl group, followed by further fragmentation of the piperidine ring. nist.gov By analogy, the fragmentation of this compound would be expected to involve cleavage at the C-N bonds of the side chain and fragmentation of the piperidine ring.

Table 3: Predicted LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure
143.1598.10[Piperidine-CH₂]⁺
143.1584.08[Piperidine]⁺
143.1558.06[CH₃-NH-CH₂]⁺

Note: The fragmentation data presented is predictive and based on the fragmentation patterns of similar structures. Experimental verification is necessary for definitive structural assignments.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the molecular geometry of compounds like N-methyl-2-piperidin-1-ylethanamine and calculating their electronic properties.

A typical DFT study on this molecule would involve geometry optimization using a functional such as B3LYP or M06-2X, paired with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govnih.govresearchgate.net The optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the preferred pucker of the piperidine (B6355638) ring (typically a chair conformation) and the rotational arrangement (dihedral angles) of the N-methylethanamine side chain relative to the ring. wikipedia.org Studies on similar N-substituted piperidines have shown that the substituent on the nitrogen atom can significantly influence conformational energies. wikipedia.org For N-methylpiperidine, the conformation where the methyl group is in an equatorial position is significantly more stable than the axial conformation. wikipedia.org

Once the optimized geometry is obtained, electronic properties such as total energy, dipole moment, and atomic charges can be calculated. These properties provide a quantitative description of the molecule's polarity and the distribution of electron density.

Table 1: Representative DFT-Calculated Properties for Piperidine Analogs This table presents typical data obtained from DFT calculations on related piperidine structures to illustrate the expected values for this compound.

Compound Method/Basis Set Property Calculated Value Reference
N-Methylpiperidine Not Specified Equatorial Preference (ΔG) 3.16 kcal/mol wikipedia.org
2-Methyl-N-phenylpiperidine M06-2X/6-311G(d,p) Axial/Equatorial (ΔG, water) -0.6 kcal/mol nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemjournal.kz

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which have lone pairs of electrons. The specific distribution would determine the most likely site for initial interaction with electrophiles. The LUMO would be distributed across the sigma anti-bonding orbitals. A large HOMO-LUMO gap would suggest high stability and low reactivity, whereas a small gap would indicate a more reactive molecule. chemjournal.kznih.gov

Table 2: Representative Frontier Orbital Energies for a Piperidine Derivative Data for 2,2-diphenyl-4-(piperidin-1-yl)butanamide illustrates typical HOMO/LUMO values.

Molecular Orbital Energy (eV)
HOMO -6.01
LUMO -0.51
Energy Gap (ΔE) 5.50

Source: Data derived from studies on 2,2-diphenyl-4-(piperidin-1-yl)butanamide. nih.gov

Prediction of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential onto the electron density surface of a molecule. It provides a visual guide to the charge distribution, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, an MEP analysis would highlight the negative potential around the two nitrogen atoms due to their lone pairs, identifying them as the primary sites for electrophilic attack or hydrogen bonding. nih.gov The hydrogen atoms attached to carbon and the methyl group would exhibit positive potential. This analysis is invaluable for understanding non-covalent interactions, particularly in the context of ligand-receptor binding. researchgate.netrsc.org

Ab Initio Methods for Acid-Base Properties and Conformational Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. While computationally more intensive than DFT, they can provide highly accurate results.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2), can be used for high-accuracy conformational analysis, corroborating DFT findings. nih.gov They are particularly useful for calculating the pKa, or acid dissociation constant, which quantifies the molecule's basicity. nih.gov Given the two amine groups, the molecule can be protonated twice. Computational methods can predict the pKa for each protonation step by calculating the free energy change of the protonation reaction in a solvent model. nih.gov The piperidine nitrogen is generally more basic than the N-methylamino group, and calculations would confirm which nitrogen is preferentially protonated.

Molecular Dynamics Simulations and Conformational Searching

While quantum methods describe static molecular properties, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations provide insight into the conformational flexibility and dynamic behavior of this compound in a simulated environment, such as in water or bound to a protein.

An MD simulation would reveal how the piperidine ring and the side chain move and flex at a given temperature. It allows for a thorough exploration of the molecule's conformational landscape, identifying the most stable and frequently accessed shapes. When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking, showing how the ligand and receptor adjust to each other over time. nih.govnih.gov

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). sciencescholar.us This method is central to drug discovery for screening virtual libraries of compounds against a biological target.

For this compound, docking studies could be performed against various receptors to predict its binding affinity and pose. For instance, given its structure, it could be docked into the binding sites of histamine (B1213489) receptors or cholinesterases. nih.govnih.gov The docking algorithm samples numerous orientations of the ligand within the receptor's active site and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The results would provide a binding energy score, indicating the strength of the interaction, and a visual model of the predicted binding mode, highlighting key interactions with amino acid residues. nih.govrsc.org

Development of Computational Models for Rational Design of this compound Derivatives

The rational design of derivatives of this compound, a molecule featuring a substituted piperidine ring, can be effectively guided by a variety of computational modeling techniques. These methods leverage the structural and physicochemical properties of existing compounds to predict the activity of novel, yet-to-be-synthesized analogs. The primary goal is to identify key molecular features that govern biological activity and to use this knowledge to design more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR represents a powerful approach to correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." nih.govresearchgate.net For a series of this compound derivatives, a QSAR model could be developed to predict their affinity for a specific biological target, such as a receptor or enzyme. The process involves calculating a wide range of molecular descriptors for each derivative, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to generate a mathematical equation that links these descriptors to the observed biological activity (e.g., IC50 or Ki values). nih.gov

A hypothetical QSAR study on a series of piperidine-based compounds might yield an equation like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HD_count + c

Where logP represents the octanol-water partition coefficient, MW is the molecular weight, and HD_count is the number of hydrogen bond donors. Such a model would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. This information is invaluable for guiding the design of new derivatives with improved potency.

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.comresearchgate.net This method is instrumental in understanding the binding mode of this compound derivatives at a molecular level. By visualizing the interactions between the ligand and the amino acid residues of the binding pocket, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. nih.gov

For instance, docking studies of piperidine derivatives into the active site of the dopamine (B1211576) transporter have revealed the importance of the piperidine nitrogen in forming a crucial salt bridge with an aspartate residue. nih.gov The orientation of substituents on the piperidine ring can also significantly influence binding by occupying specific hydrophobic pockets within the receptor. nih.govrsc.org This knowledge allows for the rational introduction of functional groups to enhance these interactions and improve binding affinity.

Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. nih.gov For a series of active this compound derivatives, a pharmacophore model can be generated to capture the common features responsible for their activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and positively or negatively ionizable groups. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features. This approach is particularly useful for lead hopping, where the goal is to find new chemical classes with similar biological activity but different core structures.

Illustrative Data from a Hypothetical Rational Design Study:

To exemplify the application of these computational models, the following tables present hypothetical data for a series of rationally designed this compound derivatives targeting a G-protein coupled receptor.

Table 1: Physicochemical Properties and Predicted Activities of Designed Derivatives

Compound IDModificationMolecular Weight ( g/mol )LogPPredicted pIC50 (QSAR)
NMP-001Parent Compound142.241.86.2
NMP-002Add 4-fluoro160.232.16.5
NMP-003Add 4-chloro176.682.46.8
NMP-004Add 3-methoxy172.271.96.3
NMP-005N-ethyl instead of N-methyl156.272.26.4

Table 2: Molecular Docking Scores and Key Interactions of Designed Derivatives

Compound IDDocking Score (kcal/mol)Key Interacting Residues
NMP-001-7.5Asp110, Phe250, Trp320
NMP-002-8.1Asp110, Phe250, Trp320, Tyr330
NMP-003-8.5Asp110, Phe250, Trp320, Tyr330
NMP-004-7.8Asp110, Phe250, Ser150
NMP-005-7.9Asp110, Phe250, Trp320

These tables illustrate how computational models can guide the iterative process of drug design. The QSAR model (Table 1) suggests that increasing lipophilicity with halogen substituents (NMP-002 and NMP-003) improves predicted activity. The molecular docking results (Table 2) provide a structural rationale for this observation, showing that these substituents can form additional favorable interactions within the binding pocket. By integrating these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, thereby accelerating the discovery of new and effective therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Exploration of Structural Modifications on the N-Methyl-2-piperidin-1-ylethanamine Framework

The this compound framework presents several key regions amenable to structural modification to explore its biological and catalytic potential. These modifications can be systematically introduced to probe the compound's interaction with biological targets or its efficacy as a catalyst. The primary sites for modification include the piperidine (B6355638) ring, the ethylamine (B1201723) linker, and the N-methyl group.

Modifications on the Piperidine Ring:

Substitution: Introduction of various substituents (e.g., alkyl, aryl, hydroxyl, carboxyl) at different positions (2, 3, 4, 5, and 6) of the piperidine ring can significantly influence the compound's steric and electronic properties. For instance, substitution at the 2 and 6 positions can impact the conformation of the piperidine ring and its interaction with binding pockets. rsc.org

Ring Size Variation: Expansion or contraction of the piperidine ring to other nitrogen-containing heterocycles (e.g., pyrrolidine, azepane) can alter the spatial arrangement of the functional groups.

Modifications on the Ethylamine Linker:

Chain Length: Varying the length of the alkyl chain between the piperidine nitrogen and the terminal amine can affect the molecule's flexibility and the distance between the two nitrogen atoms, which can be crucial for bidentate interactions.

Introduction of Rigidity: Incorporating double bonds or cyclic structures within the linker can restrict conformational freedom, providing insights into the active conformation.

Modifications on the Terminal Amine:

N-Substitution: The N-methyl group can be replaced with other alkyl or aryl groups of varying sizes and electronic properties to investigate the steric and electronic requirements for activity.

Conversion to Other Functional Groups: The terminal amine can be converted to amides, ureas, or sulfonamides to explore different hydrogen bonding patterns and chemical reactivity.

SAR Studies Relating Structural Changes to Biological or Catalytic Activity

SAR studies on analogs of this compound would aim to establish a clear relationship between specific structural features and the observed biological or catalytic activity.

Positional Scanning and Substituent Effects on Activity

Positional scanning involves systematically moving a substituent around the molecular scaffold to identify the optimal position for activity. For the this compound framework, this would involve placing substituents at each available position on the piperidine ring.

The nature of the substituent is also critical. Electron-donating or electron-withdrawing groups can alter the pKa of the piperidine nitrogen and the terminal amine, influencing their ionization state at physiological pH and their ability to participate in ionic interactions. The size and lipophilicity of the substituent can affect binding affinity and pharmacokinetic properties.

Table 1: Hypothetical Substituent Effects on the Piperidine Ring

Position of SubstitutionSubstituent TypePredicted Effect on ActivityRationale
C2Small Alkyl (e.g., Methyl)May increase selectivitySteric hindrance could favor specific binding orientations. rsc.org
C3HydroxylMay increase potencyPotential for new hydrogen bond interactions. acs.org
C4PhenylMay increase affinityPotential for pi-stacking interactions with aromatic residues.
C4CarboxylMay decrease cell permeabilityIncreased polarity can hinder passage through cell membranes.

Stereochemical Considerations in SAR Studies

The piperidine ring in this compound contains stereocenters, and the introduction of substituents can create new ones. It is well-established that the stereochemistry of piperidine derivatives can have a profound impact on their biological activity. nih.govrsc.org The different enantiomers or diastereomers of a modified compound may exhibit vastly different potencies or even different types of activity.

For example, the relative orientation of a substituent on the piperidine ring (cis or trans) with respect to the 2-(N-methylethanamine) side chain can dictate how the molecule fits into a binding site. Chiral synthesis or separation of stereoisomers is therefore essential for a thorough SAR investigation.

QSAR Model Development for Predictive Activity Profiling

QSAR studies aim to develop mathematical models that correlate the chemical structure of a series of compounds with their biological or catalytic activity. nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds.

Application of 2D and 3D QSAR Methodologies

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. nih.gov For a series of this compound analogs, 2D-QSAR could be used to develop a preliminary model to identify key structural features influencing activity.

3D-QSAR: This more advanced methodology considers the three-dimensional structure of the molecules. nih.govresearchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. These fields are then correlated with biological activity to create a predictive model. For this compound derivatives, a 3D-QSAR model could provide detailed insights into the spatial requirements of the binding site or the transition state of a catalyzed reaction. researchgate.net

Statistical Validation of QSAR Models and Descriptor Selection

The reliability of a QSAR model is paramount. nih.gov Statistical validation is a critical step to ensure that the model is not a result of chance correlation. Key statistical parameters used for validation include:

Correlation coefficient (r²): A measure of the goodness of fit of the model to the training data.

Cross-validated correlation coefficient (q²): A measure of the internal predictive ability of the model, typically calculated using the leave-one-out method.

External validation: The model's predictive power is assessed using an external test set of compounds that were not used in the model development.

The selection of appropriate molecular descriptors is also crucial for building a robust QSAR model. nih.gov Descriptors can be broadly classified as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

A combination of these descriptors is often used to capture the diverse factors that contribute to the activity of the compounds. tandfonline.com

Table 2: Common Descriptors for QSAR Modeling of Piperidine Derivatives

Descriptor ClassExample DescriptorsInformation Provided
ElectronicDipole Moment, Partial Atomic ChargesDistribution of electrons and potential for electrostatic interactions.
StericMolecular Volume, Principal Moments of InertiaSize and shape of the molecule.
HydrophobicLogP, Molar RefractivityLipophilicity and potential for hydrophobic interactions.
TopologicalWiener Index, Kier & Hall IndicesConnectivity and branching of the molecular structure.

Pharmacophore Modeling and Ligand-Based Drug Design Utilizing the this compound Moiety

In the absence of a known 3D structure for a biological target, drug design often relies on ligand-based methods. nih.gov Pharmacophore modeling is a cornerstone of this approach, identifying the essential three-dimensional arrangement of chemical features a molecule must possess to be active.

The this compound moiety presents several key pharmacophoric features:

Hydrophobic Feature (HY): The cyclic, non-aromatic piperidine ring provides a bulky, hydrophobic group that can fit into corresponding hydrophobic pockets in a receptor.

Hydrogen Bond Acceptor (HBA): The tertiary nitrogen atom within the piperidine ring and the secondary nitrogen of the N-methylethylamine chain can both act as hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The proton on the secondary nitrogen of the N-methylethylamine group can act as a hydrogen bond donor.

Positive Ionizable Feature (PI): Under physiological conditions (pH ~7.4), the nitrogen atoms can be protonated, allowing them to form crucial ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate or glutamate.

Flexible Linker: The two-carbon ethyl chain acts as a flexible spacer, allowing the piperidine and N-methylamine features to orient themselves correctly to match the binding site geometry.

In molecular docking studies of piperidine derivatives, these features are often observed to be critical for binding. For example, in studies of cholinesterase inhibitors, the piperidine nitrogen of donepezil (B133215) (a related structure) is known to interact with the active site gorge of the enzyme. inca.gov.br Similarly, in the design of opioid ligands, the N-phenyl-N-(piperidin-2-yl)propionamide scaffold showed high affinity and selectivity for the µ-opioid receptor, with the piperidine moiety playing a key role in molecular recognition. nih.gov By understanding these pharmacophoric requirements, medicinal chemists can rationally design new molecules with improved potency and selectivity.

Exploration of Biological Activities and Pharmacological Potentials of N Methyl 2 Piperidin 1 Ylethanamine Derivatives

Antimicrobial Activity Studies

Derivatives of N-methyl-2-piperidin-1-ylethanamine have been a focus of antimicrobial research, demonstrating effectiveness against various pathogenic microbes.

Evaluation against Bacterial Strains

The antibacterial potential of these derivatives has been well-documented. For instance, newly synthesized 4-(2-keto-1-benzimidazollinyl) piperidine (B6355638) derivatives were evaluated against several Gram-positive and Gram-negative bacteria. nih.gov Among these, one compound with an unsubstituted naphthalene (B1677914) ring showed the highest activity against Enterococcus faecalis and Escherichia coli, while a derivative with an unsubstituted phenyl ring was most active against Corynebacterium diphtheriae, both displaying an 18mm zone of inhibition. nih.gov

Similarly, a study on N-methyl-4-piperidone-derived monoketone curcuminoids revealed moderate activity against several cariogenic bacteria, including strains of Streptococcus and Lactobacillus. chemrxiv.org The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to related acetone-derived compounds. chemrxiv.org Furthermore, piperidinothiosemicarbazone derivatives have shown high tuberculostatic activity against both standard and resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.5–1 μg/mL against resistant strains. mdpi.com

The structural element of the piperazine (B1678402) group, a related cyclic amine, has also been shown to be important for improving the potency of antibacterial drugs. nih.gov

Assessment of Antifungal and Antiviral Properties

The investigation of this compound derivatives has also yielded compounds with significant antifungal and antiviral capabilities.

In one study, a series of novel thiazolidinone derivatives synthesized from 2-(piperidin-1-yl)ethylamine were tested against seven different fungi. nih.gov The most promising results were observed against Rhodotorula sp., where two of the synthesized compounds proved to be 1.6 times more active than the standard antifungal drug fluconazole. nih.gov Additionally, piperazine derivatives have demonstrated high fungistatic activity against Candida spp. yeasts, particularly C. parapsilosis, with MIC values as low as 0.49 µg/mL. nih.gov However, N-methyl-4-piperidone-derived monoketone curcuminoids did not show any antifungal activity against Candida krusei and C. albicans at the highest tested concentration. chemrxiv.org

In terms of antiviral activity, N-methylated derivatives of norbelladine, which share structural similarities, were evaluated against a human coronavirus (HCoV-OC43), a flavivirus (dengue), and a lentivirus (pseudotyped HIV-1). mdpi.com The results indicated that while N-methylation did not have a consistent impact, the derivatives did display modest antiviral activity against these viruses. mdpi.com

Antioxidant Activity Profiling and Mechanisms

The antioxidant properties of this compound derivatives are a key area of their pharmacological profiling. The primary mechanism behind their antioxidant action is believed to be their ability to scavenge free radicals, thereby mitigating oxidative stress.

Enzyme Inhibition Studies (e.g., Lipase, Urease)

Derivatives containing the piperidine moiety have been identified as a promising class of urease inhibitors. nih.gov Urease is an enzyme that plays a crucial role in the survival and colonization of pathogenic bacteria like Helicobacter pylori. nih.gov A variety of piperidine derivatives with different substituents on the nitrogen atom have been synthesized and shown to possess varying degrees of urease inhibitory activity. nih.gov The inhibitory potential of these compounds is influenced by the size and electronic effects (electron-donating or -withdrawing) of these substituents. nih.gov For example, a series of 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and showed exceptionally potent urease inhibition, with the most active compound having an IC50 value of 9.8 ± 0.023 µM, which is significantly stronger than the standard inhibitor thiourea (B124793) (IC50 = 22.3 ± 0.031 µM). nih.gov

Investigations in Drug Delivery Systems

The structural features of piperidine-containing compounds make them suitable for application in advanced drug delivery systems.

Polymeric Conjugates for Gene Delivery

Polymer-drug conjugates (PDCs) represent a sophisticated approach to enhance the delivery of therapeutic agents, including nucleic acids. nih.gov These systems utilize a polymer backbone to improve the solubility, stability, and pharmacokinetic profile of the attached drug. nih.govnih.gov While specific research on this compound in this context is emerging, the underlying principles are well-established. For example, piperidine-based sodium alginate/poly(vinyl alcohol) films have been synthesized and show promise for the controlled release of therapeutic molecules in drug delivery applications. nih.gov The piperidine group can be incorporated into polymeric structures, creating materials with potential for applications such as gene delivery, where the cationic nature of the piperidine ring can facilitate interaction with and delivery of nucleic acids. nih.govnih.gov

Application in siRNA Delivery Systems

The delivery of small interfering RNA (siRNA) for therapeutic purposes is a significant challenge due to the molecule's instability and difficulty in crossing cell membranes. Cationic lipids and polymers are widely studied as non-viral vectors to overcome these hurdles. These molecules typically possess a positively charged headgroup that electrostatically binds to the negatively charged siRNA, and a lipid tail that facilitates the formation of nanoparticles (lipoplexes) and cellular uptake. nih.govrsc.org

While research specifically detailing this compound derivatives for siRNA delivery is not extensively documented in available literature, the broader class of piperidine-containing cationic lipids is relevant. The basic nitrogen atom within the piperidine ring can be protonated to provide the necessary positive charge for siRNA complexation. The principle relies on creating an electrostatic interaction between the cationic carrier and the anionic siRNA, forming lipoplexes that can be taken up by cells. nih.govrsc.org Studies on various cationic lipopolymers have shown that they can effectively bind siRNA, forming nanoparticles suitable for cellular uptake and leading to significant gene silencing effects in cancer cell models. nih.gov The development of novel cationic lipids, including those with quaternary amine-based structures, is an active area of research aiming to create safe and effective platforms for siRNA-based therapies. nih.gov

Pharmacological Characterization in Neurological and Psychiatric Research

Evaluation as Opioid Agonists and Antagonists

The piperidine scaffold is a well-established structural motif in opioid receptor ligands. Research into N-substituted piperidine derivatives has revealed a spectrum of activities, ranging from potent agonism to pure antagonism at mu (µ), delta (δ), and kappa (κ) opioid receptors.

A series of novel opioid ligands based on a 4-anilidopiperidine scaffold demonstrated a broad range of affinities for µ and δ opioid receptors. nih.gov These findings indicate that modifications to the piperidine structure can significantly influence interactions with these key receptors involved in pain modulation. nih.gov In other studies, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were characterized as non-selective opioid receptor antagonists. It was noted that the antagonist properties were a consequence of substitution on the piperidine ring itself, rather than the nature of the N-substituent.

The versatility of the piperidine nucleus is further highlighted by research on N-normetazocine derivatives. The stereochemistry of the scaffold and the properties of its N-substituents can shift the functional profile from selective sigma-1 (σ1) receptor activity to mixed-target compounds that also interact with opioid receptors. nih.gov For instance, certain N-phenylethyl substituted phenazocines displayed an opioid agonist/σ1R antagonist profile, which is of interest because σ1R antagonists can potentiate opioid-induced analgesia. nih.govnih.gov

Table 1: Opioid Receptor Activity of Selected Piperidine Derivatives

Compound Class Specific Derivative Example Receptor Target(s) Observed Activity
4-Anilidopiperidine Analogues 5-Substituted tetrahydronaphthalen-2yl-methyl derivatives µ and δ opioid receptors Varied affinity
N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines N-methyl and N-phenylpropyl analogues µ, δ, and κ opioid receptors Non-selective opioid antagonists

This table is a representation of findings from multiple studies and is for illustrative purposes.

Ligand Interactions with Dopamine (B1211576) Transporters

The dopamine transporter (DAT) is a critical protein in regulating dopaminergic neurotransmission and is a key target for drugs addressing conditions like cocaine addiction. nih.gov Piperidine-based structures have been extensively investigated as DAT ligands.

In one study, introducing a hydroxy substituent into the piperidine ring of a lead compound derived from GBR 12935 led to the development of high-affinity DAT ligands. nih.gov Specifically, two enantiomers, (+)-5 and (-)-5, showed significant differences in their affinity for DAT. The (+)-5 enantiomer was 122-fold more potent than the (-)-5 enantiomer in inhibiting the binding of a radiolabeled cocaine analogue, with IC₅₀ values of 0.46 nM and 56.7 nM, respectively. nih.gov This highlights the importance of stereochemistry in the interaction between piperidine derivatives and the dopamine transporter. nih.gov

Further research into benzyloxypiperidine scaffolds also identified novel DAT antagonists. nih.gov While the primary focus of some studies has been on other receptors like the dopamine D4 receptor, the structural similarities between receptor binding sites have led to the discovery of piperidine derivatives with significant DAT activity. nih.govresearchgate.net For example, a library of fluoroethoxy-1,4-diphenethyl piperidine derivatives yielded compounds with potent inhibition of dopamine uptake at the vesicular monoamine transporter-2 (VMAT2) and varying selectivity over DAT. researchgate.net Additionally, a glycine (B1666218) transporter type 1 inhibitor, SSR504734, which features a piperidine moiety, was shown to indirectly enhance dopamine release by modulating glutamatergic neurotransmission. nih.gov

Antihistamine Activity Research and Receptor Selectivity

Derivatives containing the piperidine moiety are a cornerstone of antihistamine research. These compounds have been developed as antagonists for various histamine (B1213489) receptor subtypes, particularly H1 and H3.

Research into N-(4-piperidinyl)-1H-benzimidazol-2-amines led to the identification of potent antihistamines, with phenylethyl derivatives showing the most significant activity in animal models. acs.org Similarly, other studies on substituted piperazine and piperidine derivatives identified novel H1-antagonists. rxlist.com One such compound, a diphenylmethoxy-piperidinyl derivative, was found to be a potent and orally active H1-antagonist with a long duration of action.

More recent research has focused on the histamine H3 receptor, a key neuromodulatory target in the central nervous system. nih.govacs.orgnih.gov Studies have shown that the piperidine moiety is a critical structural element for high affinity at the H3 receptor. nih.govacs.orgnih.gov In the development of dual-acting ligands, certain piperidine derivatives were found to be high-affinity antagonists of both the histamine H3 receptor and the sigma-1 (σ1) receptor, while showing negligible affinity for other histamine receptor subtypes like H1, H2, and H4. nih.govacs.orgnih.gov This selectivity is a crucial aspect of modern drug design to minimize off-target effects.

Table 2: Histamine Receptor Selectivity of Representative Piperidine Derivatives

Compound/Class Target Receptor(s) Selectivity Profile Reference
Compound 11 (biphenyl ether derivative) hH₃R High affinity (Ki = 6.2 nM), negligible for hH₁R, hH₂R, hH₄R nih.gov
KSK68 (piperidine derivative) hH₃R / σ₁R High-affinity dual antagonist, negligible for other histamine subtypes acs.org
Phenylethyl Derivatives H1 Receptor Potent antihistamine properties acs.org

This table summarizes findings on the selectivity of different piperidine-based compounds. Ki values represent the inhibition constant, a measure of affinity.

Antiparasitic Activity Investigations (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue for which new therapeutic agents are needed. mdpi.comresearchgate.net Research has explored various chemical scaffolds, including those containing piperidine rings, for their potential trypanocidal activity.

A study focused on steroidal derivatives identified 20-piperidin-2-yl-5alpha-pregnan-3beta,20-diol (B1256593) and its N-methyl derivative as potential drugs against T. cruzi epimastigotes. nih.gov These compounds act as inhibitors of enzymes crucial for the parasite's sterol biosynthesis pathway, such as Δ(24(25))-sterol methyl transferase. nih.gov The structural parameters of these aza-sterols, particularly the orientation of the nitrogen atom in the piperidine ring, were found to be critical for their binding properties and inhibitory activity. nih.gov

While direct studies on this compound derivatives are limited in this specific context, the broader investigation into related structures underscores the potential of nitrogen-containing heterocyclic compounds as antiparasitic agents. For instance, studies on guanidine (B92328) and N-acylhydrazone derivatives have identified compounds with significant activity against T. cruzi. researchgate.netmdpi.com Research into piplartine, a natural product with trypanocidal activity, has also spurred the synthesis of synthetic analogs to improve potency and selectivity against the parasite. mdpi.com

Metabolic Stability and Biotransformation Studies of N Methyl 2 Piperidin 1 Ylethanamine Derivatives

In Vitro Assessment of Metabolic Fate (e.g., Liver Microsomal Stability)

Research on a variety of therapeutic agents containing a 4-aminopiperidine (B84694) moiety has demonstrated that these compounds are extensively metabolized by cytochrome P450s, with CYP3A4 being a major contributor to their N-dealkylation. nih.govacs.org The metabolic stability of piperidine (B6355638) derivatives can be significantly influenced by their structural features. For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring in certain compounds has been shown to improve metabolic stability in rat liver microsomes. nih.gov

In studies of piperidine-derived amide inhibitors, modifications such as deuteration have been shown to increase the half-life of the compounds in both rat and human liver microsomes, suggesting that the site of modification is involved in the initial degradation. nih.gov Conversely, the introduction of certain substituents can decrease metabolic stability. For example, the incorporation of azaspiro[3.3]heptanes in place of a piperidine ring was found to decrease metabolic stability in human liver microsomes.

The table below summarizes findings on the metabolic stability of various piperidine derivatives from different studies, which can be used to infer the potential metabolic profile of N-methyl-2-piperidin-1-ylethanamine.

Compound/Derivative ClassKey Findings on Metabolic StabilityReference
Piperidine Analogues Replacement of a piperazine ring with a piperidine ring improved metabolic stability in rat liver microsomes. nih.gov
Piperidine-derived Amide Inhibitors Deuteration at specific positions increased the half-life in human and rat liver microsomes by approximately 30%. nih.gov
Azaspiro[3.3]heptane-substituted Compounds Replacement of a piperidine ring with azaspiro[3.3]heptanes decreased metabolic stability in human liver microsomes. researchgate.net
Tetraethyl-substituted Piperidine Nitroxides The piperidine ring was found to be more rapidly reduced compared to other cyclic nitroxides in rat liver microsomes. nih.gov

It can be inferred that this compound, being a small N-methylated piperidine derivative, would likely undergo metabolism in liver microsomes, primarily driven by CYP450 enzymes. The exact rate of metabolism would depend on the interplay of steric and electronic factors of the entire molecule.

Identification of Key Biotransformation Pathways and Metabolites

The biotransformation of piperidine-containing compounds generally involves several key pathways, leading to the formation of various metabolites. These pathways are primarily oxidative and are catalyzed by CYP450 enzymes.

Major Biotransformation Pathways for Piperidine Derivatives:

N-dealkylation: This is a predominant metabolic pathway for many N-substituted piperidine compounds. nih.govacs.org For this compound, this would involve the removal of the methyl group from the ethylamine (B1201723) side chain, leading to the formation of 2-piperidin-1-ylethanamine. Studies on other N-methylated compounds, such as N-methyl-2-aminoindane, have shown that N-demethylation is a key metabolic step. nih.govnih.gov

Ring Oxidation: Oxidation of the piperidine ring is another common metabolic route. This can lead to the formation of various hydroxylated metabolites and subsequently lactams (piperidones). α-carbon oxidation to lactams is a known metabolic fate for alicyclic amines. nih.govacs.org

Hydroxylation: Hydroxylation can occur at various positions on the piperidine ring or the ethylamine side chain. For instance, in vivo studies of N-methyl-2-aminoindane revealed the formation of several hydroxylated metabolites. nih.govnih.gov

N-oxidation: The nitrogen atom in the piperidine ring can undergo oxidation to form an N-oxide. This is a common metabolic pathway for tertiary amines. nih.govacs.org

Ring Opening: Although less common, ring-opening reactions of the piperidine moiety have been reported. nih.govacs.org

Based on these general principles, the predicted primary metabolites of this compound would likely be:

N-desmethyl-2-piperidin-1-ylethanamine (from N-dealkylation)

Various hydroxylated isomers (from ring and side-chain hydroxylation)

N-oxide of this compound

Piperidinone derivatives (from further oxidation of hydroxylated metabolites)

The table below outlines the common biotransformation pathways and the classes of metabolites identified for piperidine-containing drugs, which are likely applicable to this compound.

Biotransformation PathwayResulting Metabolite ClassKey Enzymes InvolvedReference
N-Dealkylation N-dealkylated metabolitesCYP3A4, other CYPs nih.govacs.org
Ring α-Oxidation Lactams (Piperidones)Cytochrome P450s nih.govacs.org
Hydroxylation Hydroxylated derivativesCytochrome P450s nih.govnih.gov
N-Oxidation N-oxidesCytochrome P450s, Flavin-containing monooxygenases nih.govacs.org
Ring Contraction Pyrrolidine derivativesCytochrome P450s rsc.org

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in N-Methyl-2-piperidin-1-ylethanamine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound and its derivatives. These computational tools can significantly accelerate the drug discovery and development process by identifying promising drug candidates and predicting their properties. mdpi.com

ML algorithms, such as Support Vector Machines (SVM) and Deep Neural Networks (DNNs), are capable of analyzing vast datasets to identify patterns that are not apparent through traditional analysis. nih.govmdpi.com For instance, AI can be employed for virtual screening of extensive chemical libraries to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This reduces the time and cost associated with initial drug screening.

Furthermore, generative AI models can design novel molecules based on the this compound scaffold with optimized pharmacokinetic and pharmacodynamic profiles. nih.govcrimsonpublishers.com These advanced computational approaches will enable researchers to explore a wider chemical space and identify new therapeutic applications for this versatile compound. crimsonpublishers.com

Table 1: Applications of AI/ML in this compound Research

AI/ML TechniqueApplication AreaPotential Impact
Support Vector Machines (SVM) Classification of active vs. inactive compoundsEnhanced accuracy in virtual screening and hit identification. nih.gov
Deep Neural Networks (DNN) Prediction of ADME/T propertiesEarly identification of candidates with favorable safety profiles. nih.gov
Generative Adversarial Networks (GANs) De novo design of novel derivativesCreation of optimized molecules with desired therapeutic properties. crimsonpublishers.com
Recurrent Neural Networks (RNN) SMILES-based molecule generationEfficient exploration of the chemical space around the core scaffold. nih.gov

Design of Targeted Therapeutics and Diagnostics Based on the Scaffold

The this compound scaffold is a valuable starting point for the design of targeted therapeutics and diagnostic agents. Its chemical structure allows for modifications that can enhance its specificity for various biological targets, including those implicated in neurological disorders and cancer.

In the realm of therapeutics, research has indicated that derivatives of this scaffold can act as inhibitors of enzymes like acetylcholinesterase (AChE), suggesting potential applications in the treatment of Alzheimer's disease. By modifying the scaffold, it is possible to improve the blood-brain barrier penetration and target selectivity of these compounds. Additionally, analogs have demonstrated cytotoxicity against cancer cells, opening avenues for the development of novel chemotherapeutic agents.

For diagnostics, the scaffold can be functionalized to create probes for molecular imaging. For example, incorporating fluorescent tags or radioisotopes could enable the visualization and tracking of biological processes in real-time, aiding in early disease detection and monitoring treatment response. The development of ¹¹C-labeled analogs for Positron Emission Tomography (PET) imaging is a promising future direction to study the in vivo distribution of these compounds.

Expansion into Novel Materials Science Applications

The unique chemical properties of this compound make it a candidate for applications in materials science. Its bifunctional nature, containing both a tertiary amine and a secondary amine, allows it to act as a monomer or a cross-linking agent in the synthesis of polymers.

Future research could explore the incorporation of this compound into polymer backbones to create materials with tailored properties, such as enhanced thermal stability, specific conductivity, or pH-responsiveness. These functional polymers could find use in a variety of applications, including drug delivery systems, sensors, and advanced coatings.

Furthermore, the piperidine (B6355638) ring system can be a component of metal-organic frameworks (MOFs). The nitrogen atoms in the structure can coordinate with metal ions to form porous materials with high surface areas. Such MOFs could be investigated for applications in gas storage, catalysis, and separation technologies. The use of related nitrogen-containing compounds as MOF ligands is an active area of research. bldpharm.com

Development of Advanced Analytical Platforms for Derivative Characterization

As new derivatives of this compound are synthesized, the development of advanced analytical platforms for their comprehensive characterization will be crucial. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will continue to be essential tools for structural elucidation.

Future efforts will likely focus on developing hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), with improved sensitivity and resolution to analyze complex mixtures and trace impurities. These methods are vital for ensuring the purity and quality of synthesized compounds for both research and potential clinical applications.

Moreover, the development of chiral separation techniques will be important for resolving enantiomers of derivatives, as different stereoisomers can exhibit distinct biological activities. Advanced spectroscopic methods, including circular dichroism and vibrational circular dichroism, could also be employed to determine the absolute configuration of chiral centers within the molecules.

Collaborative Research Avenues with Industrial and Clinical Partners

To translate the scientific potential of this compound into real-world applications, collaborative efforts between academic researchers, industrial partners, and clinical investigators are essential. Such collaborations can bridge the gap between fundamental research and commercial development.

Industrial partnerships can provide the resources and expertise needed for large-scale synthesis, formulation development, and navigating the regulatory landscape for new therapeutics and materials. Pharmaceutical and biotechnology companies may be interested in licensing promising derivatives for further development and clinical trials.

Collaboration with clinical researchers is critical for evaluating the efficacy and safety of new therapeutic agents in preclinical and clinical studies. These partnerships can provide valuable feedback to medicinal chemists, guiding the optimization of lead compounds. Ultimately, a multidisciplinary and collaborative approach will be key to unlocking the full potential of this compound and its derivatives for the benefit of science and society.

Q & A

Q. How can researchers optimize the synthesis of N-methyl-2-piperidin-1-ylethanamine to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation, as demonstrated in analogous piperidine derivatives .
  • Solvent Systems : Dichloromethane or ethanol is preferred for balancing solubility and reaction efficiency .
  • Reaction Conditions : Control temperature (e.g., 0–25°C) and pH to minimize side reactions. For example, maintaining anhydrous conditions can prevent hydrolysis of intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as seen in structurally related compounds .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, 1^1H NMR signals at δ 2.8–3.2 ppm indicate methylene protons adjacent to the piperidine nitrogen .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H]+^+ expected vs. observed) to rule out impurities .
  • Chromatographic Methods : HPLC or GC-MS can assess purity and detect unreacted starting materials .

Advanced Research Questions

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

Methodological Answer:

  • Variable Analysis : Systematically test reaction parameters (e.g., catalyst loading, solvent polarity, and reaction time). For instance, yields of similar piperidine derivatives varied from 60% to 85% based on solvent choice (dichloromethane vs. ethanol) .
  • Side Reaction Identification : Use LC-MS or 19^19F NMR (if fluorinated intermediates are present) to detect byproducts. Adjust protecting groups (e.g., tosyl or benzyl) to stabilize reactive intermediates .
  • Computational Modeling : Apply DFT calculations to predict energy barriers for key steps, such as ring closure or amine alkylation .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azepane to assess steric and electronic effects on target binding .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the piperidine nitrogen) .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases or GPCRs) to correlate substituent modifications with potency changes. For example, phenoxy or thioether groups at the 4-position of piperidine enhanced bioactivity in related compounds .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • 2D NMR Techniques : Employ COSY or NOESY to resolve overlapping signals. For example, NOE correlations can confirm spatial proximity between methyl groups and aromatic protons .
  • Isotopic Labeling : Synthesize 13^{13}C- or 15^{15}N-labeled analogs to track specific atoms in complex spectra .
  • Cross-Validation : Compare data with structurally characterized analogs (e.g., 2-(1-ethylpiperidin-4-yl)ethanamine) to identify systematic errors in interpretation .

Methodological Considerations

Q. What experimental designs are suitable for assessing the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Models : Use liver microsomes or hepatocytes to measure oxidation rates. Monitor demethylation or piperidine ring hydroxylation via LC-MS/MS .
  • Isotope Tracing : Incorporate deuterium at metabolically labile sites (e.g., methyl groups) to slow degradation and identify metabolic hotspots .
  • In Vivo PK Studies : Administer the compound to rodents and collect plasma/tissue samples at timed intervals. Use non-compartmental analysis to calculate half-life and clearance .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Automation : Implement flow chemistry to standardize reaction conditions (e.g., residence time, mixing efficiency) .
  • Quality Control Protocols : Establish in-process checks (e.g., TLC or FTIR) to monitor reaction progression and halt batches deviating from predefined thresholds .
  • Statistical DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and optimize robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.